molecular formula C10H15N3S B14914479 (S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

Cat. No.: B14914479
M. Wt: 209.31 g/mol
InChI Key: GEVZSYFBSYSSJH-ZETCQYMHSA-N
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Description

(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Chemical Reactions Analysis

(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. .

Mechanism of Action

The mechanism of action of (S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may affect the structure of cell membranes and cell walls, particularly in microbial cells .

Comparison with Similar Compounds

(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can be compared with other thiazole-based compounds such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

(6S)-6-N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H15N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h2,7,12H,1,3-6H2,(H2,11,13)/t7-/m0/s1

InChI Key

GEVZSYFBSYSSJH-ZETCQYMHSA-N

Isomeric SMILES

C=CCN[C@H]1CCC2=C(C1)SC(=N2)N

Canonical SMILES

C=CCNC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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